![molecular formula C12H11NO B569369 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one CAS No. 1092348-45-2](/img/structure/B569369.png)
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one
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Overview
Description
Scientific Research Applications
Neuropharmacology
This compound exhibits structural similarity to molecules that interact with dopamine receptors. It may be useful in researching treatments for central nervous system disorders such as Parkinson’s disease, hyperprolactinemia, and other dopamine-related conditions .
Endocrinology
Given its activity on dopamine receptors, this compound could be significant in studying hormonal disorders like galactorrhea and amenorrhea where dopamine plays a regulatory role .
Cardiovascular Research
Compounds with similar structures have been used to treat hypertension. This compound could be explored for its potential effects on blood pressure regulation .
Metabolic Disorders
There is potential for this compound to be used in research related to metabolic conditions such as diabetes and acromegaly, where it may influence insulin regulation or growth hormone activity .
Enzyme Inhibition
Indole derivatives have been studied as inhibitors for enzymes like aldose reductase, which is involved in diabetic complications. This compound could be investigated for similar inhibitory properties .
Proteomics Research
This compound is available for purchase specifically for proteomics research, indicating its use in studying protein expression and function within various biological systems .
Chemical Properties Analysis
Researchers may also study the physical and chemical properties of this compound, such as its melting point, boiling point, and molecular structure, which are essential for understanding its behavior in different environments .
Pharmaceutical Development
Lastly, due to its biochemical properties, there is potential for this compound to be used in the development of new pharmaceuticals after thorough research and testing .
Safety and Hazards
properties
IUPAC Name |
3,7,8,9-tetrahydrobenzo[e]indol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWTQDCLWWUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CN3)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one |
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